Abbott
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
5302-27-2 |
|---|---|
Molecular Formula |
C8H15N3O2 |
Molecular Weight |
185.22 g/mol |
IUPAC Name |
1,2-di(propan-2-yl)-1,2,4-triazolidine-3,5-dione |
InChI |
InChI=1S/C8H15N3O2/c1-5(2)10-7(12)9-8(13)11(10)6(3)4/h5-6H,1-4H3,(H,9,12,13) |
InChI Key |
FUPIHZLHPHQVJZ-UHFFFAOYSA-N |
SMILES |
CC(C)N1C(=O)NC(=O)N1C(C)C |
Canonical SMILES |
CC(C)N1C(=O)NC(=O)N1C(C)C |
Appearance |
Solid powder |
Other CAS No. |
5302-27-2 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
1,2-diisopropylurazole, sodium salt A 10749 A-10749 |
Origin of Product |
United States |
Evolution of Compound Discovery and Development Methodologies Within Pharmaceutical Corporations
The journey of compound discovery within major pharmaceutical companies like Abbott mirrors the broader technological and strategic shifts in chemical and biological sciences. Initially founded by Dr. Wallace C. This compound to produce "alkaloidal" medicine granules from plants and herbs, the company's early success was built on providing accurately formulated and stable medications. This compound.compharmaphorum.comencyclopedia.com
A significant transformation occurred in 1915 when the company was renamed this compound Laboratories to reflect a growing emphasis on research and the move into synthetic compounds. pharmaphorum.com This new direction led to the development of its first synthetic medicine, Chlorazene, an antiseptic used during World War I. This compound.com The 1920s and 1930s marked this compound's entry into anesthetics with the discovery of Butyn and Pentothal, the latter of which became a leading anesthetic globally for many years. This compound.compharmaphorum.com This era signified a move from extracting natural products to rational, synthetic drug design.
Post-war, the focus shifted again, with significant investment in the research and development of new drugs, including antibiotics like Erythromycin in the 1950s. encyclopedia.comfundinguniverse.com The latter half of the 20th century saw further diversification into areas like diagnostics, with the development of the first licensed test for the HIV virus in blood in 1985, and antiviral research, which led to the launch of the protease inhibitor Norvir (ritonavir) in 1996. This compound.compharmaphorum.com
Today, this compound's drug discovery efforts employ advanced technologies such as genomics, structural biology, and combinatorial chemistry. encyclopedia.com Modern approaches include using bioinformatics to analyze genetic data and computer modeling to study the three-dimensional shapes of molecules that cause disease. encyclopedia.com This represents a paradigm shift from the serendipitous discoveries of the past to a more targeted, technology-driven process. The company's strategic evolution is also marked by its 2013 separation of its research-based pharmaceuticals business to create AbbVie, allowing this compound to focus on a diversified portfolio that includes diagnostics, medical devices, and branded generic medicines. patsnap.com
The Role of Corporate Research Initiatives in Expanding the Chemical Space of Bioactive Molecules
Corporate research initiatives are fundamental to expanding the "chemical space," a concept that encompasses the total variety of possible molecules. scispace.com Pharmaceutical companies and chemical suppliers have created vast virtual collections of make-on-demand molecules, with some corporate spaces containing trillions of virtual compounds. nih.gov Abbott has contributed to this expansion through sustained investment in research and development, strategic collaborations, and a focus on diverse therapeutic areas. thebrandhopper.comfundinguniverse.com
This compound's annual R&D budget exceeds $1 billion, funding work across numerous fields including antivirals, anti-infectives, neuroscience, and oncology. encyclopedia.comfundinguniverse.com This broad scope ensures that a wide variety of chemical scaffolds and molecular structures are investigated, increasing the probability of discovering novel bioactive agents. The company's research has produced compounds that are not only therapeutic agents but also valuable scientific tools for exploring biological pathways.
A key strategy for expanding chemical diversity is collaboration. This compound actively partners with academic institutions, such as its satellite R&D facility at the University of Illinois Urbana-Champaign's Research Park, which focuses on nutrition science and technology. illinois.edu Such partnerships provide access to cutting-edge science and an entrepreneurial environment that fuels product development. illinois.edu The company also engages in strategic agreements, such as the one with mAbxience to commercialize biosimilars in emerging markets, which broadens its portfolio and addresses global health needs. mediaroom.com
The development of specific, highly selective molecules demonstrates how corporate research expands the functional chemical space. For instance, this compound researchers developed A-85380, a potent and selective agonist for the α4β2 neuronal nicotinic acetylcholine (B1216132) receptor (nAChR). nih.govnih.gov This compound, while not developed as a therapeutic itself, has become an essential pharmacological probe for investigating the role of these receptors in various diseases. nih.govnih.gov Similarly, A-61603 was developed as a potent and selective agonist for the α1A-adrenergic receptor subtype. nih.gov These targeted molecules allow researchers to dissect complex biological systems with high precision, representing a significant expansion of the available tools for chemical biology.
Conceptual Frameworks for Analyzing Novel Chemical Entities Arising from Industrial Research
Classification Paradigms for Chemically Diverse Compound Collections
The systematic organization of chemical entities is fundamental in chemical and pharmaceutical research, especially when dealing with extensive compound collections or libraries. Classification paradigms enable researchers to manage, explore, and leverage these diverse molecular sets effectively. Chemical libraries can be broadly categorized based on their origin, design, and intended application. Two primary types include natural product libraries, derived from biological sources, and synthetic compound libraries, generated through chemical synthesis or combinatorial chemistry techniques walshmedicalmedia.com.
Within synthetic libraries, compounds may be classified based on their diversity, aiming to cover a broad chemical space, or their focus, designed to target specific biological pathways or molecular targets walshmedicalmedia.combiocat.comwikipedia.orgopenaccessjournals.com. Classification can also occur by structural features, functional groups, or physicochemical properties, which are crucial for predicting their behavior and interactions with biological systems openaccessjournals.comvipergen.com. For instance, compounds are often grouped by the presence of specific core scaffolds, such as various heterocyclic systems, which are prevalent in biologically active molecules openaccessjournals.comnih.govThis compound.comncats.iobldpharm.com. This systematic classification aids in high-throughput screening, lead identification, and the optimization of chemical properties for desired applications biocat.comvipergen.com.
Common Structural Motifs and Heterocyclic Systems in this compound-Designated Compounds
This compound-designated compounds, like many in pharmaceutical research, exhibit a range of structural motifs, with heterocyclic systems frequently forming their core. These structural archetypes are critical to their chemical identity and potential interactions.
Pyridine-based Architectures (e.g., this compound-28440)
Pyridine, a six-membered nitrogen-containing heterocyclic ring, is a common scaffold in chemical compounds due to its versatile electronic properties and ability to engage in various chemical interactions. This compound-28440 is an example of a compound featuring a pyridine-based architecture. Its chemical structure includes a pyridine ring substituted with two chlorine atoms at positions 2 and 6, and an amide group attached to a cyclopropyl (B3062369) and an ethyl group walshmedicalmedia.comCurrent time information in Lowndes County, US.. This specific arrangement contributes to its unique chemical profile.
Chemical Data for this compound-28440
| Property | Value |
| Chemical Name(s) | isonicotinamide, 2,6-dichloro-N-cyclopropyl-N-ethyl- walshmedicalmedia.com, 2,6-dichloro-N-cyclopropyl-N-ethylpyridine-4-carboxamide Current time information in Lowndes County, US. |
| Molecular Formula | C11H12Cl2N2O Current time information in Lowndes County, US. |
| PubChem CID | 30125 Current time information in Lowndes County, US. |
Thiatriazole Frameworks (e.g., this compound 31699)
Thiatriazoles are five-membered heterocyclic rings containing one sulfur and three nitrogen atoms. These frameworks are of interest in chemical synthesis due to their unique electronic characteristics and potential for diverse chemical reactivity. This compound 31699 is identified as 5-(p-hydroxyanilino)-1,2,3,4-thiatriazole. This compound incorporates a thiatriazole ring system, which is further substituted with an anilino group containing a para-hydroxyl functionality.
Chemical Data for this compound 31699
| Property | Value |
| Chemical Name(s) | 5-(p-hydroxyanilino)-1,2,3,4-thiatriazole |
| Molecular Formula | C7H6N4OS |
| PubChem CID | 16752002 (for 5-(p-hydroxyanilino)-1,2,3,4-thiatriazole) |
Diaminopyrimidine Scaffolds (e.g., this compound 14c)
Chemical Data for this compound 14c
| Property | Value |
| Chemical Name(s) | 1-tert-butyl-3-[4-[2,4-diamino-6-(phenylmethoxymethyl)pyrimidin-5-yl]phenyl]urea |
| Molecular Formula | C23H28N6O2 |
| PubChem CID | 11441554 |
Nucleoside Analogues (e.g., Trifluridine, also known as this compound 40060)
Nucleoside analogues are synthetic compounds that mimic the structure of natural nucleosides, which are fundamental building blocks of DNA and RNA. Trifluridine, also known by the this compound designation 40060, is a well-known example of a nucleoside analogue biocat.com. Its chemical structure comprises a deoxyribose sugar moiety linked to a trifluoromethyl-substituted uracil (B121893) base. Specifically, it is a fluorinated pyrimidine (B1678525) nucleoside, with a trifluoromethyl group at the 5-position of the uracil ring, which is crucial for its chemical characteristics vipergen.com.
Chemical Data for Trifluridine (this compound 40060)
| Property | Value |
| Chemical Name(s) | Trifluridine, 5-(trifluoromethyl)deoxyuridine, trifluorothymidine |
| Molecular Formula | C10H11F3N2O5 |
| PubChem CID | 6256 |
Naphthacenedione Derivatives (e.g., Cetocycline Hydrochloride, also known as this compound 40728)
Naphthacenedione derivatives are characterized by a tetracyclic core structure, often found in natural products like tetracycline (B611298) antibiotics. Cetocycline Hydrochloride, also known as this compound 40728, is a chemical compound belonging to this class. It is a tetracycline derivative, meaning it shares the fundamental naphthacenedione framework, which is a key feature of its chemical identity. The specific IUPAC name indicates a complex polycyclic structure with various hydroxyl, amino, and acetyl substituents, and it exists as a hydrochloride salt.
Chemical Data for Cetocycline Hydrochloride (this compound 40728)
| Property | Value |
| Chemical Name(s) | Cetocycline Hydrochloride |
| Molecular Formula | C22H22ClNO7 (hydrochloride salt) |
| PubChem CID | 167442 |
Oxadiazole Systems (e.g., this compound Compound 74)
Oxadiazole rings, a class of five-membered heterocyclic compounds containing one oxygen atom and two nitrogen atoms, are significant scaffolds in medicinal chemistry due to their diverse biological activities and metabolic stability. This compound Laboratories has actively explored oxadiazole systems in the design of various therapeutic agents. For instance, a patent assigned to this compound Laboratories describes a range of oxadiazole compounds, highlighting their potential applications frontiersin.org.
Stereochemical Considerations and Enantiomeric Selectivity in Compound Design
Stereochemistry, particularly the control of enantiomeric selectivity, is a paramount consideration in modern drug design, as different enantiomers of a chiral compound can exhibit vastly different pharmacological profiles, including potency, efficacy, and metabolic fate. This compound Laboratories has demonstrated a strong commitment to understanding and leveraging stereochemical principles in its compound design strategies.
This compound's involvement in advanced drug discovery methodologies, such as fragment-based drug design (FBDD), underscores their emphasis on structural biology and the precise understanding of protein stereochemistry. Their research has highlighted the critical importance of spatial arrangement and stereochemistry in determining the inhibitory activity of compounds. For instance, in studies on leukotriene biosynthesis inhibitors, the stereochemistry of specific structural units was found to be crucial for optimal inhibitory activity, leading to the selection of a promising lead compound for preclinical evaluation.
Furthermore, this compound Laboratories has utilized computational and structural biology research to inform their compound design, recognizing that a rigorous understanding of crystallographic analyses and crystal structure quality is vital for assessing structural data. This approach allows for the rational design of compounds with defined stereochemistry, ensuring that the desired enantiomer is synthesized and evaluated for its specific biological interaction. Investigations into structure-activity relationships by this compound have also explicitly evaluated the impact of absolute stereochemistry on compound activity. The integration of advanced computational tools and a deep understanding of molecular interactions, including stereochemical aspects, are central to this compound's strategy for developing highly selective and effective chemical entities.
Theoretical Approaches to Understanding Molecular Recognition and Ligand-Target Interactions
Theoretical approaches play a pivotal role in predicting and understanding the intricate interactions between ligands (chemical compounds) and their biological targets (e.g., proteins, nucleic acids). Computational methods, such as molecular docking, molecular dynamics simulations, and quantum mechanics calculations, are routinely employed to model these interactions. Molecular docking, for instance, predicts the preferred binding orientation of a ligand within a target's binding site, offering insights into potential binding affinity and specificity. Molecular dynamics simulations provide a time-dependent view of the ligand-target complex, revealing conformational changes and dynamic interactions that are critical for biological activity. Quantum mechanics calculations can offer a more precise understanding of the electronic properties and reactivity of the molecules involved, contributing to the rational design of compounds with improved interactions. These theoretical frameworks guide the design of novel compounds by identifying key structural features necessary for effective molecular recognition and optimizing ligand-target interactions.
Postulated Mechanisms of Action at the Molecular and Cellular Levels
The mechanisms by which this compound-designated compounds exert their biological effects vary widely, reflecting the diverse therapeutic areas they target.
Trifluridine Trifluridine is a well-characterized fluorinated pyrimidine nucleoside that demonstrates antiviral activity primarily through the inhibition of viral replication pathways. Its mechanism involves interfering with viral DNA synthesis by inhibiting thymidylate synthetase and subsequently incorporating into viral DNA in place of thymidine. This incorporation acts as a chain terminator, preventing further extension of the DNA strand, which is particularly detrimental to rapidly dividing cells such as those found in viral infections. Trifluridine is active against various viruses, including herpes simplex virus (HSV), vaccinia virus, and cytomegalovirus (CMV), as well as some adenoviruses. mims.comontosight.ai It has found therapeutic applications in antiviral and anticancer therapies. ontosight.ai
This compound 40060 Detailed research findings and specific mechanistic information regarding "this compound 40060" and its role in the inhibition of viral replication pathways were not readily available in the public domain from the conducted searches.
This compound Compound 74 Specific mechanistic details and detailed research findings for "this compound Compound 74" concerning its postulated role in SCD1 (Stearoyl-CoA Desaturase 1) inhibition were not publicly available in the conducted searches. SCD1 is an enzyme involved in fatty acid metabolism, and its inhibition is a target for various metabolic diseases.
This compound 14c this compound 14c is characterized as a diaminopyrimidine-based antagonist. nih.gov As a ligand, it has been studied for its activity across multiple targets, suggesting its potential to modulate various biological pathways through receptor antagonism. guidetopharmacology.org Receptor antagonism involves a compound binding to a receptor but not activating it, thereby blocking the action of an agonist. Conversely, receptor agonism involves a compound binding to and activating a receptor, mimicking the action of a natural ligand. The diaminopyrimidine scaffold is a common motif in medicinal chemistry, often associated with interactions at various protein targets.
This compound-28440 this compound-28440 is a chemical compound with the molecular formula C11H12Cl2N2O. uni.lu Its systematic name is 2,6-dichloro-N-cyclopropyl-N-ethylpyridine-4-carboxamide. uni.lu Research on this compound-28440 is ongoing, and its potential applications in medicine and biology are being explored. It is hypothesized to exhibit various biological activities, including antimicrobial, anti-inflammatory, or antiviral effects. ontosight.ai However, comprehensive mechanistic details elucidating these hypothesized effects at the molecular and cellular levels require further study. ontosight.ai
Structure-Activity Relationship (SAR) Studies and Rational Compound Design Principles
Structure-Activity Relationship (SAR) studies are fundamental to rational compound design in drug discovery. SAR involves systematically modifying the chemical structure of a lead compound and observing the resulting changes in its biological activity. This iterative process helps identify key pharmacophores (the essential features of a molecule responsible for its biological activity) and optimize various properties, including potency, selectivity, and pharmacokinetic profiles.
Rational compound design principles leverage insights gained from SAR studies and theoretical approaches. By understanding how specific structural motifs contribute to desired biological effects or adverse interactions, scientists can rationally design new compounds with improved therapeutic indices. This includes strategies such as bioisosteric replacement, conformational restriction, and scaffold hopping to enhance target affinity, reduce off-target effects, and improve drug-like properties. For this compound-designated compounds, SAR studies would have been critical in refining their chemical structures to achieve optimal biological activity against their intended targets.
Synthetic Methodologies and Chemical Transformations of Abbott Designated Entities
Strategic Approaches to the Synthesis of Complex Heterocyclic Systems
Key strategies often employed in the synthesis of such complex systems include:
Retrosynthetic Analysis: Deconstructing the complex target molecule into simpler, commercially available, or easily accessible precursors. This allows for the identification of key bond disconnections and strategic fragments.
Ring-Forming Reactions: Utilizing a vast arsenal of cyclization reactions to construct the core heterocyclic scaffolds. These can range from classical condensation reactions to modern transition-metal-catalyzed cyclizations nih.govamazonaws.com.
Control of Stereochemistry: For chiral molecules, establishing stereocenters early in the synthetic sequence or using stereoselective reactions is crucial. In the development of Abbott's compounds, this has included the use of chiral starting materials or asymmetric catalysis.
Parallel Synthesis: To rapidly explore the chemical space around a lead compound, parallel synthesis techniques can be used to generate libraries of related analogs with diverse heterocyclic cores, accelerating the identification of structure-activity relationships (SAR) digitellinc.com.
The synthesis of pyrazole derivatives, another important class of heterocycles with a wide range of biological activities, can be achieved through various routes, including multicomponent reactions and cyclocondensation of hydrazines with carbonyl systems, highlighting the diverse strategies available for constructing these core structures amazonaws.com.
Modern Synthetic Techniques for Constructing this compound Compound Backbones
The construction of the carbon and heteroatom backbones of complex pharmaceutical agents relies on an ever-evolving toolkit of modern synthetic reactions. These techniques offer advantages in terms of efficiency, selectivity, and functional group tolerance over more traditional methods. The development of venetoclax provides a clear example of the application of such modern methods acs.org.
Initially, the synthesis of venetoclax analogs for structure-activity relationship (SAR) studies utilized a copper-mediated O-arylation reaction to form a key diaryl ether linkage acs.org. While effective on a small scale, this method showed limitations with more complex substrates acs.org. For the large-scale synthesis, a more robust and efficient route was designed. A pivotal step in this redesigned synthesis was the implementation of a Buchwald–Hartwig amination , a palladium-catalyzed cross-coupling reaction, to connect two key building blocks acs.org. This reaction is a cornerstone of modern medicinal chemistry for its reliability in forming carbon-nitrogen bonds.
Other modern techniques frequently employed in the construction of complex pharmaceutical backbones include:
Suzuki and other Cross-Coupling Reactions: For the formation of carbon-carbon bonds, essential for linking different molecular fragments.
C-H Activation: The direct functionalization of carbon-hydrogen bonds offers a more atom-economical approach to building molecular complexity researchgate.net.
Photoredox Catalysis: Using visible light to enable novel chemical transformations under mild conditions nih.gov.
Flow Chemistry: Conducting reactions in continuous-flow reactors can offer improved safety, efficiency, and scalability for certain transformations evotec.com.
The table below summarizes some of the modern synthetic techniques applied in the development of this compound-designated entities.
| Technique | Description | Application Example | Reference |
| Buchwald–Hartwig Amination | A palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. | Used to connect key building blocks in the redesigned large-scale synthesis of venetoclax. | acs.org |
| Copper-Mediated O-Arylation | A coupling reaction to form diaryl ethers. | Employed in the initial medicinal chemistry synthesis of venetoclax analogs. | acs.org |
| Reductive Amination | A method to form amines from ketones or aldehydes. | Utilized in the synthesis of the aldehyde portion of the venetoclax molecule. | acs.org |
| SNAr Reaction | Nucleophilic Aromatic Substitution, where a nucleophile displaces a leaving group on an aromatic ring. | Used to append a central piperazine ring in the first synthesis of venetoclax. | acs.org |
Functional Group Interconversions and Derivatization Strategies for Lead Optimization
Once a lead compound with desired biological activity is identified, the process of lead optimization begins. This involves systematically modifying the molecule's structure to improve its potency, selectivity, and pharmacokinetic properties (absorption, distribution, metabolism, and excretion). A primary strategy in this phase is functional group interconversion (FGI) , which involves the transformation of one functional group into another solubilityofthings.comreachemchemicals.com.
These transformations allow medicinal chemists to fine-tune a molecule's properties. For example, altering functional groups can change a compound's polarity, hydrogen bonding capacity, and metabolic stability solubilityofthings.comscribd.com. In the development of Bcl-2 inhibitors at this compound, the final step in the synthesis of many analogs was the formation of an acylsulfonamide from a carboxylic acid and a sulfonamide acs.org. This allowed for the efficient synthesis of various derivatives by simply coupling different acid and sulfonamide fragments, facilitating SAR studies. Similarly, in the field of antibiotics, this compound scientists synthesized a series of novel 6-O-substituted erythromycin A derivatives to explore their antibacterial activity and combat resistance nih.gov.
Common FGI strategies in lead optimization include:
Esterification/Amidation: Converting carboxylic acids to esters or amides to modify polarity and cell permeability.
Oxidation/Reduction: Interconverting alcohols, aldehydes, ketones, and carboxylic acids to alter electronic and steric properties fiveable.me.
Alkylation/Acylation: Modifying amines or alcohols to introduce new substituents that can probe interactions with a biological target.
Bioisosteric Replacement: Exchanging a functional group with another that has similar physical or chemical properties to improve pharmacokinetics while retaining biological activity.
The table below lists common functional group interconversions relevant to lead optimization.
| Initial Group | Target Group | Typical Reagents/Reaction | Purpose in Lead Optimization |
| Carboxylic Acid (-COOH) | Ester (-COOR) | Alcohol, Acid Catalyst | Increase lipophilicity, act as a prodrug |
| Carboxylic Acid (-COOH) | Amide (-CONR₂) | Amine, Coupling Agent | Modify hydrogen bonding, improve metabolic stability |
| Alcohol (-OH) | Alkyl Halide (-X) | SOCl₂, PBr₃ | Create a reactive intermediate for further substitution |
| Aldehyde (-CHO) | Carboxylic Acid (-COOH) | Mild Oxidants (e.g., Ag₂O) | Increase polarity and water solubility |
| Ketone (C=O) | Secondary Alcohol (CH-OH) | Reducing Agents (e.g., NaBH₄) | Alter stereochemistry and hydrogen bonding potential |
| Amine (-NH₂) | Amide (-NHCOR) | Acyl Chloride, Anhydride | Reduce basicity, introduce new substituents |
Scalable Synthetic Routes for Research and Development Purposes
A synthetic route that is effective for medicinal chemistry (producing milligrams to grams) is often not suitable for large-scale production (kilograms or more) required for clinical trials and commercialization dur.ac.uk. The development of a scalable synthetic route is a critical activity in process chemistry, focusing on cost, safety, efficiency, robustness, and environmental impact acs.org.
The evolution of the venetoclax synthesis is a prime example of this transition acs.org. The initial medicinal chemistry route, while reliable for making hundreds of grams, had several drawbacks for large-scale manufacturing, including a less-than-ideal convergence and challenging reactions acs.org. The process chemistry team strategically redesigned the entire synthesis to overcome these challenges.
Key improvements in the redesigned, scalable route for venetoclax included:
More Robust Chemistry: The copper-mediated arylation was replaced with the more reliable Buchwald–Hartwig amination acs.org.
Novel Saponification: A unique saponification reaction using anhydrous hydroxide generated in situ was developed to efficiently hydrolyze a key ester intermediate acs.org.
Elimination of Chromatography: The new process was designed to minimize or eliminate the need for chromatographic purification, which is often impractical on a large scale.
The table below compares the initial and redesigned synthetic routes for a key transformation in the venetoclax synthesis.
| Metric | First Generation (Medicinal Chemistry) Route | Redesigned (Large-Scale) Route | Advantage of Redesigned Route |
| Key Coupling Reaction | Copper-mediated O-arylation | Buchwald–Hartwig amination | Higher efficiency, robustness, and scalability acs.org |
| Convergence | Less convergent | More convergent | Improved overall process yield acs.org |
| Purification | Required chromatography for some steps | Designed to minimize chromatography | Reduced cost and improved throughput acs.org |
| Overall Yield | Lower | Significantly Improved | Reduced cost of goods, more efficient process acs.org |
Unveiling the Molecular Blueprint: Advanced Analytical Characterization of Compound "this compound"
In the landscape of modern pharmaceutical research, the rigorous characterization of a chemical compound is the cornerstone of drug discovery and development. This article delves into the sophisticated analytical techniques employed to confirm the structure, assess the purity, and determine the precise three-dimensional arrangement of "Compound this compound," a representative complex organic molecule. Through a multi-faceted approach encompassing advanced spectroscopy, chromatography, and crystallography, scientists can meticulously piece together the molecular identity and quality of a potential therapeutic agent.
Q & A
Q. How is Abbott’s formula (1925) applied to correct mortality data in entomological experiments?
this compound’s formula adjusts for natural mortality in control groups to isolate treatment effects. Steps include:
Q. What are this compound’s key concepts for analyzing professional jurisdictions in sociology?
this compound’s framework focuses on:
- Jurisdiction shifts : Competition between professions over task domains.
- Reduction : Simplifying complex tasks into standardized procedures.
- Formalization : Codifying tasks within a knowledge system (e.g., legal or medical protocols). Methodological approach: Use case studies and qualitative coding to map how professions negotiate boundaries through abstract reasoning .
Q. How to design experiments using this compound’s formula-compatible statistical workflows?
Recommended steps:
- Adopt a Completely Randomized Design (CRD) with ≥3 replicates.
- Collect mortality/response data, apply this compound’s correction, and transform for normality.
- Analyze via ANOVA with LSD or Tukey tests for mean separation. Example: Studies on Sitophilus zeamais mortality used CRD with Probit analysis for dose-response curves .
Advanced Research Questions
Q. How can this compound’s linked ecologies framework resolve contradictions in qualitative data?
Contradictions in reduction vs. formalization outcomes (e.g., environmental policy conflicts) can be addressed by:
- Re-analyzing historical data through the lens of linked ecologies (e.g., interactions between legal, scientific, and political systems).
- Employing mixed methods: Combine narrative analysis (this compound, 1992) with quantitative network modeling to identify leverage points in jurisdictional disputes .
Q. What methodologies integrate this compound’s sociological theories with computational sequence analysis?
Advanced integration strategies:
Q. How to address temporal bias when applying this compound’s narrative analysis to longitudinal studies?
Mitigation strategies:
- Segment data into epochs aligned with jurisdictional shifts (e.g., policy changes).
- Use time-series regression to quantify the impact of formalization events on professional dominance. Example: Studies on environmental professionals combined epochal coding with causal inference models .
Methodological Tables
Table 1: Key Statistical Methods When Using this compound’s Formula
Table 2: Frameworks for Qualitative Research Using this compound’s Concepts
| Concept | Methodology | Data Source | Reference |
|---|---|---|---|
| Jurisdiction shifts | Case study coding | Environmental policy texts | |
| Linked ecologies | Mixed-method triangulation | Historical professional disputes |
Guidance for Research Design
- For PICOT-aligned studies : Align this compound’s narrative analysis with PICOT components (Population, Intervention, Comparison, Outcome, Time) to structure questions like:
“How do legal formalization (Intervention) affect environmental professionals’ task jurisdiction (Outcome) over a decade (Time)?” . - Avoid overgeneralization : Scope questions to specific professions or ecological interactions to ensure methodological feasibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
